molecular formula C20H31N3O2 B5371940 N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide

N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide

Cat. No. B5371940
M. Wt: 345.5 g/mol
InChI Key: IYFYUADTRUCBGB-UHFFFAOYSA-N
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Description

N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide, also known as EMPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMPA is a piperazine derivative that belongs to the class of acylpiperazines and has been shown to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to its antipsychotic and anxiolytic effects. This compound has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and may contribute to its neuroprotective effects. Additionally, this compound has been shown to decrease the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. It has also been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations for lab experiments. It has limited solubility in water, which may make it difficult to administer in certain experiments. Additionally, its potential therapeutic applications are still being explored, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for the study of N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide. One area of research is the development of more effective and efficient synthesis methods. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for a range of neurological disorders.

Synthesis Methods

N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide can be synthesized using a variety of methods, including the reaction of 1-(2-phenylethyl)piperazine with ethyl isobutyrylacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 1-(2-phenylethyl)piperazine with ethyl isobutyrylchloride, followed by treatment with sodium acetate and acetic anhydride. These methods have been successfully used to produce this compound in high yields and purity.

Scientific Research Applications

N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been shown to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. It has been studied for its potential use in the treatment of schizophrenia, anxiety disorders, and depression. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-methylpentan-3-yl)-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-4-20(3,5-2)22-18(24)15-17-19(25)21-12-14-23(17)13-11-16-9-7-6-8-10-16/h6-10,17H,4-5,11-15H2,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFYUADTRUCBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)NC(=O)CC1C(=O)NCCN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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